molecular formula C10H19Br B6157283 4-(2-bromoethyl)-1,1-dimethylcyclohexane CAS No. 570398-26-4

4-(2-bromoethyl)-1,1-dimethylcyclohexane

Cat. No.: B6157283
CAS No.: 570398-26-4
M. Wt: 219.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-1,1-dimethylcyclohexane is a brominated cyclohexane derivative featuring a 1,1-dimethylcyclohexane core substituted with a 2-bromoethyl group at the 4-position. For instance, 3-(2-bromoethyl)-1,1-dimethylcyclohexane (CAS 106673-04-5) shares the same molecular formula, C₁₀H₁₉Br, and a molecular weight of 219.17 g/mol . The bromoethyl substituent introduces reactivity typical of secondary alkyl bromides, making the compound valuable in organic synthesis, particularly in nucleophilic substitution or elimination reactions.

Storage conditions for structurally similar compounds, such as 4-(bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3), recommend storage at -4°C (1–2 weeks) or -20°C (1–2 years) , suggesting that 4-(2-bromoethyl)-1,1-dimethylcyclohexane may require similar handling to prevent degradation.

Properties

CAS No.

570398-26-4

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of the ethyl group. One common method includes the reaction of 1,1-dimethylcyclohexane with bromine in the presence of a radical initiator to form 4-bromo-1,1-dimethylcyclohexane. This intermediate is then reacted with ethylene in the presence of a catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination: Alkenes such as 1,1-dimethylcyclohexene.

    Oxidation: Carboxylic acids or aldehydes depending on the oxidizing agent used.

Scientific Research Applications

4-(2-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-1,1-dimethylcyclohexane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions, allowing the compound to interact with various nucleophiles. This property makes it useful in the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) :

    • Substituent: Bromomethyl (-CH₂Br) at the 4-position.
    • Molecular Formula: C₉H₁₇Br ; Molecular Weight: 205.13 g/mol .
    • Reactivity: Primary bromide, favoring SN2 mechanisms.
    • Collision Cross Section (CCS): Predicted CCS values range from 140.2–147.9 Ų for various adducts (e.g., [M+H]⁺: 140.5 Ų) .
  • 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS 106673-04-5) :

    • Substituent: 2-Bromoethyl (-CH₂CH₂Br) at the 3-position.
    • Molecular Formula: C₁₀H₁₉Br ; Molecular Weight: 219.17 g/mol .
    • Reactivity: Secondary bromide, favoring SN1 or elimination pathways due to steric hindrance from the dimethylcyclohexane core.
  • (2-Bromo-1-fluoroethyl)cyclohexane (CAS 1785344-69-5) :

    • Substituent: 2-Bromo-1-fluoroethyl (-CHFCH₂Br).
    • Molecular Formula: C₈H₁₄BrF ; Molecular Weight: 209.1 g/mol .
    • Reactivity: Enhanced electrophilicity due to fluorine’s electron-withdrawing effect, altering reaction kinetics compared to purely brominated analogs.

Steric and Electronic Effects

  • Cyclohexylmethyl Bromide (CAS 2550-36-9) :

    • Substituent: Bromomethyl (-CH₂Br) on cyclohexane.
    • Molecular Formula: C₇H₁₃Br ; Molecular Weight: 177.08 g/mol .
    • Key Difference: Lacks the 1,1-dimethyl groups, reducing steric hindrance and increasing accessibility for nucleophilic attack.
  • 1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0): Substituents: Bromomethyl (-CH₂Br) and ethyl (-CH₂CH₃) groups. Molecular Formula: C₉H₁₇Br; Molecular Weight: 205.14 g/mol .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity Storage Conditions Reference
4-(2-Bromoethyl)-1,1-dimethylcyclohexane* C₁₀H₁₉Br 219.17 Secondary bromide SN1/Elimination Likely -20°C (inferred)
4-(Bromomethyl)-1,1-dimethylcyclohexane C₉H₁₇Br 205.13 Primary bromide SN2 -20°C (long-term)
(2-Bromo-1-fluoroethyl)cyclohexane C₈H₁₄BrF 209.1 Halogenated ethyl Electrophilic reactions Not specified
Cyclohexylmethyl Bromide C₇H₁₃Br 177.08 Primary bromide SN2 Room temperature (inferred)

*Inferred data based on closest analog (3-substituted isomer).

Key Findings and Insights

Steric Effects : The 1,1-dimethyl groups in 4-(2-bromoethyl)-1,1-dimethylcyclohexane impose significant steric hindrance, reducing its reactivity in SN2 mechanisms compared to primary bromides like 4-(bromomethyl)-1,1-dimethylcyclohexane .

Synthetic Versatility : Brominated cyclohexanes are pivotal in synthesizing liquid crystals, pharmaceuticals, and fluorinated compounds, with substituent position and halogen type dictating their specific roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.